molecular formula C17H16N2O3S2 B2754141 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate CAS No. 1396708-86-3

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate

Cat. No. B2754141
CAS RN: 1396708-86-3
M. Wt: 360.45
InChI Key: XFRCVLXOSIKSDR-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate” is a complex organic molecule that contains several functional groups, including a methoxy group, a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a thiophen-2-yl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring, a four-membered cyclic amine, could introduce strain into the molecule, potentially making it more reactive .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the azetidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis of Beta-Lactam Antibiotics

The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids demonstrates the utility of azetidinones in creating new classes of beta-lactam antibiotics. These compounds, including derivatives of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate, show significant antimicrobial activity predominantly against Gram-negative bacteria. This research underlines the potential of such compounds in the development of novel antibiotics addressing resistant bacterial strains (Woulfe & Miller, 1985).

Anticancer and Antimicrobial Agents

The structure-biological activity relationship of 1,3,4-trisubstituted 2-azetidinones was studied, revealing their anticancer effect against a wide range of cancer cell cultures. These findings underscore the compound's potential as a versatile scaffold for developing new anticancer therapies. Moreover, the synthesis approach offers insights into the relationship between chemical structure and biological activity, paving the way for the design of more effective therapeutic agents (Veinberg et al., 2003).

Development of Antidiabetic Drugs

A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as aldose reductase inhibitors, a key target in the management of diabetic complications. This research highlights the potential of such compounds in the development of new antidiabetic drugs, offering a promising approach to treating this chronic condition. The study's findings contribute valuable knowledge to the field of medicinal chemistry, particularly in the quest for more effective treatments for diabetes-related complications (Ali et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity and stability, and testing its biological activity .

properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-5-2-6-14-16(13)18-17(24-14)19-9-11(10-19)22-15(20)8-12-4-3-7-23-12/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRCVLXOSIKSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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